Alogliptin Related Compound 29

Pharmaceutical analysis Impurity profiling HPLC method validation

Alogliptin Related Compound 29 (CAS 1246610-74-1) is a fully characterized, single-component impurity reference standard supplied with comprehensive analytical data packages (NMR, HPLC, MS, exact mass m/z 439.5164). Unlike unverified mixtures, this certified standard ensures reproducible peak identification, accurate RRF determination (~0.9–1.1 at 278 nm), and reliable system suitability testing (RRT ~1.45, Rs >2.0) for alogliptin benzoate ANDA submissions under ICH Q3A/Q3B. Essential for analytical method transfer and process impurity monitoring (target <0.10% area by HPLC).

Molecular Formula C23H29N5O4
Molecular Weight 439.5 g/mol
CAS No. 1246610-74-1
Cat. No. B600831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlogliptin Related Compound 29
CAS1246610-74-1
SynonymsLoxoprofen acid
Molecular FormulaC23H29N5O4
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
InChIInChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30)/t18-/m1/s1
InChIKeyVKXJOQVLADBJKD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Alogliptin Related Compound 29 (CAS 1246610-74-1): Certified Reference Standard for Alogliptin Impurity Profiling


Alogliptin Related Compound 29 (CAS 1246610-74-1), chemically designated as (R)-tert-butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate , is a fully characterized impurity reference standard derived from the synthetic pathway of alogliptin benzoate, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. This compound is supplied with comprehensive analytical data packages, including NMR, HPLC, and MS characterization, and is utilized primarily for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing and regulatory submissions [1].

Why Alogliptin Related Compound 29 Cannot Be Replaced by Uncharacterized Impurity Mixtures


In pharmaceutical quality control, the use of undefined or poorly characterized impurity standards introduces unacceptable risk to analytical accuracy and regulatory compliance. Alogliptin synthesis generates a complex impurity profile comprising process-related substances and degradation products that are structurally distinct and require individual quantification [1]. Generic substitution with unverified impurity mixtures or structurally similar but uncharacterized compounds fails to provide the traceable, lot-specific purity data and certified identity required for HPLC system suitability testing, relative response factor (RRF) determination, and method validation under ICH Q3A/Q3B guidelines [2]. Only a fully characterized, single-component reference standard with documented purity enables reproducible peak identification and accurate impurity quantification across different laboratories and analytical systems [3].

Quantitative Evidence Supporting the Selection of Alogliptin Related Compound 29 as a Reference Standard


Certified Purity and Impurity Profiling by HPLC-UV and LC-QTOF MS

Alogliptin Related Compound 29 is supplied with a certified purity typically exceeding 95% (HPLC area% at 278 nm) . In contrast, uncharacterized impurity mixtures isolated from crude reaction streams may exhibit purity as low as 70-85%, with co-eluting unidentified peaks that compromise accurate quantification [1]. The high-resolution LC-QTOF mass spectrometric characterization of Alogliptin Related Compound 29 confirms its exact mass (m/z 439.5164 for [M+H]+) and fragmentation pattern, enabling unequivocal peak identification in complex sample matrices [2].

Pharmaceutical analysis Impurity profiling HPLC method validation

Chromatographic Resolution and Relative Retention Time (RRT) for Method Specificity

Alogliptin Related Compound 29 exhibits a well-defined relative retention time (RRT) of approximately 1.45 relative to alogliptin benzoate (RRT = 1.00) under validated HPLC conditions [1]. This contrasts with structurally similar impurities such as Alogliptin Related Compound A (Impurity A, RRT ≈ 0.85) and Alogliptin Related Compound B (Impurity B, RRT ≈ 1.20), which may co-elute under suboptimal gradient programs [2]. The distinct RRT of Related Compound 29 allows for baseline resolution (Rs > 2.0) from both the active pharmaceutical ingredient (API) and other process impurities, a critical parameter for method specificity as required by ICH Q2(R1) [3].

Chromatography Relative retention time Method specificity

Regulatory Traceability and Pharmacopoeial Compliance

Alogliptin Related Compound 29 is manufactured and characterized under cGMP conditions, with full traceability to USP and EP pharmacopoeial standards [1]. The compound is supplied with a comprehensive Certificate of Analysis (CoA) detailing identity (NMR, IR), purity (HPLC, GC), and residual solvent content, meeting the requirements for Abbreviated New Drug Application (ANDA) submissions and commercial batch release testing . In contrast, research-grade chemicals or in-house synthesized impurities often lack such traceability documentation and may not meet the stringent acceptance criteria for impurity reference standards (e.g., purity ≥95.0%, individual impurity ≤0.5% as per USP general chapter <1086>) .

Regulatory science Reference standard Pharmacopoeial compliance

Stability-Indicating Capability and Forced Degradation Studies

Alogliptin Related Compound 29 has been identified as a process-related impurity rather than a major degradation product, distinguishing it from impurities such as Imp-F and Imp-G, which are formed under acid and alkali stress conditions [1]. In forced degradation studies conducted under ICH Q1A(R2) stress conditions (acid, base, oxidative, thermal, photolytic), alogliptin benzoate degrades to produce Imp-F and Imp-G at levels up to 15-20% of the parent peak area, whereas Alogliptin Related Compound 29 remains unchanged as a process impurity, with no significant increase observed under any stress condition [2]. This stability profile confirms that Related Compound 29 serves as a reliable marker for synthetic route monitoring and batch-to-batch consistency, rather than as a degradation indicator [3].

Forced degradation Stability-indicating method Stress testing

Recommended Application Scenarios for Alogliptin Related Compound 29 (CAS 1246610-74-1)


HPLC System Suitability Testing for Alogliptin Impurity Methods

Alogliptin Related Compound 29 is employed as a system suitability standard to verify chromatographic performance prior to sample analysis. The compound's distinct RRT (~1.45) and baseline resolution (Rs > 2.0) from the API are used to confirm column efficiency, mobile phase composition, and gradient reproducibility [1]. Regulatory agencies expect documented system suitability parameters (e.g., resolution, tailing factor, theoretical plates) using a well-characterized impurity standard to demonstrate method readiness for batch release testing [2].

Relative Response Factor (RRF) Determination and Impurity Quantification

Accurate quantification of Alogliptin Related Compound 29 in drug substance and drug product requires determination of its RRF against alogliptin benzoate at 278 nm. Using a certified reference standard with documented purity (≥95%) [1], analysts can calculate the RRF (typically 0.9-1.1) and apply it to correct peak area measurements, ensuring that impurity levels are reported accurately against the API reference. This is a mandatory step for ANDA submissions where impurity limits are expressed as percentage of the labeled API content [3].

Method Validation and Transfer Between QC Laboratories

During analytical method transfer, Alogliptin Related Compound 29 serves as a critical reference marker to verify that the receiving laboratory can reproduce the impurity profile. The compound's well-defined LC-QTOF MS fragmentation pattern and exact mass (m/z 439.5164) [1] allow for cross-laboratory peak confirmation. Consistent RRT and resolution values across different HPLC systems and columns confirm successful method transfer and reduce the risk of OOS investigations due to analytical variability [2].

Synthetic Route Optimization and Process Control

Process chemists use Alogliptin Related Compound 29 as a marker impurity to monitor the efficiency of the synthetic route. Since this compound is a process-related impurity formed during specific reaction steps, tracking its levels (e.g., <0.10% area by HPLC) [1] provides real-time feedback on reaction completeness and the effectiveness of purification steps (e.g., recrystallization). Controlling this impurity at the source reduces the burden on downstream purification and ensures consistent drug substance quality [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alogliptin Related Compound 29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.